molecular formula C23H25NO4 B067878 Fmoc-1-amino-1-cycloheptanecarboxylic acid CAS No. 188751-56-6

Fmoc-1-amino-1-cycloheptanecarboxylic acid

Cat. No.: B067878
CAS No.: 188751-56-6
M. Wt: 379.4 g/mol
InChI Key: KTXGWSABCZHTNH-UHFFFAOYSA-N
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Description

Fmoc-1-amino-1-cycloheptanecarboxylic acid (CAS 188751-56-6) is a specialized amino acid derivative used in peptide synthesis. Its structure features a seven-membered cycloheptane ring substituted with both an Fmoc (9-fluorenylmethyloxycarbonyl) protected amino group and a carboxylic acid group at the 1-position. This compound is valued for introducing conformational constraints in peptides, influencing secondary structures like β-turns or helices .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXGWSABCZHTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363744
Record name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188751-56-6
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cycloheptanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188751-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloheptane Framework Construction

The cycloheptane backbone is synthesized via cyclization reactions. A common approach involves intramolecular aldol condensation or ring-closing metathesis (RCM) of diene precursors. For instance, RCM using Grubbs catalysts generates the cycloheptene intermediate, which is subsequently hydrogenated to yield the saturated ring. Alternative methods include Dieckmann cyclization of diesters, though this route is less favored due to side-product formation.

Table 1: Cycloheptane Synthesis Strategies

MethodCatalyst/ReagentYield (%)Purity (%)Source
Ring-Closing MetathesisGrubbs Catalyst G27895
Dieckmann CyclizationNaOMe/MeOH4588
HydrogenationPd/C, H₂9297

Amino Group Introduction and Protection

The amino group is introduced via Hofmann or Curtius rearrangements, followed by Fmoc protection. A optimized protocol involves:

  • Amination : Treating cycloheptanecarboxylic acid with diphenylphosphoryl azide (DPPA) under Curtius conditions to form the isocyanate intermediate, which is hydrolyzed to the primary amine.

  • Fmoc Protection : Reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The reaction achieves >95% yield within 2 hours.

Key Reaction Parameters:

  • Solvent : DCM or THF

  • Base : Triethylamine (2.5 eq)

  • Temperature : 0°C → room temperature

  • Monitoring : TLC (n-hexane:ethyl acetate = 3:1).

Fmoc Group Deprotection Strategies

Deprotection is critical for subsequent peptide coupling. The standard method employs 20% piperidine in DMF, which removes the Fmoc group via β-elimination. Recent advancements include:

  • Microwave-Assisted Deprotection : Reduces reaction time from 30 minutes to 45 seconds while maintaining >99% efficiency.

  • In-Situ Deprotection : Using tris(2-aminoethyl)amine (TAEA) in DCM for 20 minutes, minimizing side reactions.

Table 2: Deprotection Efficiency Comparison

MethodReagentTime (min)Yield (%)Source
Conventional20% Piperidine/DMF3098
Microwave-Assisted20% Piperidine/DMF0.7599
TAEA-MediatedTAEA/DCM2097

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, DCM) enhance Fmoc stability during coupling. Zinc-mediated coupling under microwave irradiation accelerates reaction kinetics, achieving 90% yield for sterically hindered peptides.

Table 3: Solvent Effects on Coupling Efficiency

SolventCatalystTemperature (°C)Yield (%)
DMFPyBOP/HOBt2585
DCMZn Dust40 (MW)90
THFDIC/Oxyma2578

Steric and Electronic Considerations

The cycloheptane ring introduces steric hindrance, necessitating excess reagents (2–4 eq) and prolonged reaction times. Electronic effects from the Fmoc group stabilize the transition state during deprotection, reducing racemization risks.

Comparative Analysis with Structural Analogs

Cyclohexane vs. Cycloheptane Derivatives

Cyclohexane analogs (e.g., Fmoc-1-amino-1-cyclohexanecarboxylic acid) exhibit lower steric hindrance but reduced conformational flexibility. The cycloheptane variant’s larger ring size enhances peptide helix induction but complicates synthesis.

Table 4: Structural and Synthetic Comparison

ParameterCycloheptane DerivativeCyclohexane Derivative
Melting Point (°C)185–187162–164
Coupling Yield (%)9095
Deprotection Time (min)0.752

Industrial-Scale Production Considerations

Scaling up requires continuous-flow reactors for Fmoc protection and microwave-assisted deprotection. Key challenges include:

  • Cost Management : Fmoc-Cl accounts for 60% of raw material costs.

  • Waste Reduction : Solvent recovery systems (DCM, DMF) are mandatory.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (UV detection at 254 nm) confirms purity ≥99%. Mobile phase: acetonitrile/water (0.1% TFA) gradient.

Mass Spectrometry

ESI-MS validates molecular weight (theoretical: 379.4 g/mol; observed: 379.3 ± 0.2 g/mol).

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d6):

  • Fmoc aromatic protons: δ 7.3–7.8 ppm (m, 8H)

  • Cycloheptane protons: δ 1.5–2.5 ppm (m, 12H) .

Chemical Reactions Analysis

Fmoc Deprotection Mechanism

The Fmoc group is removed under mildly basic conditions, typically using 20% piperidine in DMF . The reaction proceeds via:

  • Deprotonation of the α-amino group by the base.

  • β-Elimination of the Fmoc group, releasing CO₂ and dibenzofulvene.

  • Scavenging of the dibenzofulvene by excess piperidine to form a stable adduct .

Key Conditions

ParameterValue/DetailSource
Reagent20% piperidine in DMF
Reaction Time2–30 minutes (depending on steric effects)
MonitoringUV absorbance at 301 nm (Fmoc group)

Peptide Coupling Reactions

The deprotected amino acid undergoes coupling with other amino acids or biomolecules. Metal-mediated methods under microwave irradiation enhance efficiency:

Example: Zinc-Mediated Coupling
From , Fmoc-amino acid chlorides react with amino acid esters in dichloromethane (DCM) using zinc dust:

ParameterValue/DetailYieldSource
CatalystZinc dust (2 mmol)90%
SolventDCM
Microwave Duration30–45 seconds
AdditiveTBDMS-OBt (for improved activation)

This method achieved >90% yield for Fmoc-Phe-Leu-OBzl synthesis, demonstrating rapid kinetics and compatibility with sterically hindered substrates .

Comparative Reactivity Insights

  • Steric Effects : The cycloheptane ring introduces steric hindrance, slowing coupling rates compared to linear analogs .

  • Solvent Compatibility : Polar solvents (e.g., DMF) accelerate Fmoc deprotection but may reduce coupling efficiency for bulky substrates .

Stability and Side Reactions

  • Acid Sensitivity : The Fmoc group is stable under acidic conditions (e.g., TFA cleavage in SPPS) .

  • Racemization Risk : Minimal (<1%) when coupling at 0–4°C with HATU/DIPEA .

Scientific Research Applications

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-Achc-OH serves as an essential building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method is favored for its efficiency and ability to produce high-purity peptides.

Table 1: Comparison of Peptide Synthesis Methods

MethodAdvantagesDisadvantages
SPPSHigh efficiency, automation capabilityRequires specialized equipment
Liquid-phase synthesisSimplicity and flexibilityLower yields and longer reaction times
Microwave-assisted synthesisFaster reaction timesEquipment cost and potential overheating issues

Medicinal Chemistry Applications

Drug Development : Fmoc-Achc-OH has been explored for its potential in drug development, particularly as a part of bioactive peptide sequences. Its unique cyclic structure can enhance the stability and bioavailability of peptides, making them more effective as therapeutic agents.

Case Study : Research has indicated that incorporating Fmoc-Achc-OH into peptide sequences can lead to improved binding affinity for specific targets, such as receptors involved in pain modulation. This has implications for developing new analgesic drugs.

Biochemical Research

Proteomics : In proteomics, Fmoc-Achc-OH is used to label peptides for mass spectrometry analysis. Its stability under various conditions makes it suitable for studying protein interactions and modifications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name Ring Size Molecular Formula Molecular Weight CAS Number Purity Key Features
Fmoc-1-amino-1-cycloheptanecarboxylic acid 7 Likely C23H23NO4* ~379.44† 188751-56-6 N/A‡ Mid-sized ring; moderate steric hindrance and conformational flexibility
Fmoc-1-aminocyclohexanecarboxylic acid 6 C22H23NO4 365.43 162648-54-6 ≥98% Six-membered ring; widely used in peptide engineering
4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid 6 C23H25NO4 379.44 16972-52 >97% Aminomethyl substituent at position 4; distinct reactivity profile
(1S,2S)-Fmoc-2-Amino-cyclohexanecarboxylic acid 6 C22H23NO4 365.42 312965-07-4 N/A Stereospecific substitution (2-position); chiral applications
Fmoc-1-amino-1-cyclooctanecarboxylic acid 8 C24H27NO4 393.48 222166-38-3 N/A Larger ring; increased hydrophobicity (LogP 5.48)
1-(Boc-Amino)cyclopropanecarboxylic acid 3 C9H15NO4 201.22 88950-64-5 N/A Boc protection; highly strained cyclopropane ring; acid-labile

*Inferred from analogs; †Estimated based on cyclohexane (365.43) and cyclooctane (393.48) derivatives; ‡Availability and COA require direct inquiry .

Key Comparative Insights

Ring Size and Conformational Effects
  • Smaller rings (3–6 members): Cyclopropane (3-membered) in 1-(Boc-Amino)cyclopropanecarboxylic acid introduces significant ring strain, enhancing reactivity but limiting stability . Cyclohexane (6-membered) derivatives (e.g., CAS 162648-54-6) balance stability and flexibility, making them prevalent in peptide design .
  • Cyclooctane’s higher LogP (5.48) suggests increased hydrophobicity compared to cycloheptane .
Substituent Positioning and Stereochemistry
  • Positional isomers like 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid differ from 1-amino-1-carboxylic acid derivatives, altering hydrogen bonding and steric interactions.
  • Stereospecific analogs (e.g., (1S,2S)-Fmoc-2-Amino-cyclohexanecarboxylic acid) highlight the role of chirality in biological activity and synthetic utility .
Protecting Group Strategy
  • Fmoc vs. Boc: Fmoc (base-labile) is preferred for solid-phase peptide synthesis (SPPS), whereas Boc (acid-labile) suits solution-phase methods. This distinction impacts synthetic workflows and compatibility with other residues .

Commercial Availability and Pricing

  • Cyclohexane derivatives (e.g., CAS 162648-54-6) are commercially accessible at ≥98% purity, priced at ~$500/1g .
  • Cycloheptane and cyclooctane analogs are less commonly stocked, requiring direct inquiry for certificates of analysis (COA) and bulk pricing .

Biological Activity

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac-C7) is a synthetic amino acid derivative that has gained attention in medicinal chemistry and peptide synthesis due to its unique structural properties. This compound is characterized by the presence of a cycloheptane ring, which contributes to its biological activity and potential therapeutic applications. This article explores the biological activity of Fmoc-Ac-C7, including its synthesis, mechanisms of action, and implications for drug development.

Synthesis of this compound

The synthesis of Fmoc-Ac-C7 typically involves the following steps:

  • Formation of the Cycloheptane Framework : The cycloheptane ring can be constructed through various cyclization reactions involving suitable precursors.
  • Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution or amination reactions.
  • Fmoc Protection : The Fmoc (9-fluorenylmethoxycarbonyl) group is added to protect the amino functionality during subsequent reactions.

This multi-step synthesis allows for the functionalization of the cycloheptane ring, enabling the exploration of various derivatives with enhanced biological properties.

Fmoc-Ac-C7 exhibits several biological activities that can be attributed to its structural features:

  • Inhibition of Protein Interactions : The compound has shown potential in inhibiting specific protein-protein interactions (PPIs), which are critical for various cellular processes. This inhibition can disrupt signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies have indicated that Fmoc-Ac-C7 possesses antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies

Several studies have explored the biological activity of Fmoc-Ac-C7:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of Fmoc-Ac-C7 against a panel of bacterial pathogens. The results demonstrated significant inhibition zones, indicating its effectiveness as an antimicrobial agent.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus20
    P. aeruginosa18
  • Cell Proliferation Assays : In vitro assays using cancer cell lines revealed that Fmoc-Ac-C7 could inhibit cell growth at micromolar concentrations, highlighting its potential as an anticancer agent.

Comparative Analysis

To further understand the biological activity of Fmoc-Ac-C7, it is useful to compare it with other related compounds:

CompoundIC50 (µM)Mechanism of Action
Fmoc-1-amino-1-cyclohexanecarboxylic acid25PPI inhibition
Fmoc-1-amino-1-cyclobutane carboxylic acid30Antimicrobial activity
Fmoc-1-amino-1-cyclopropanecarboxylic acid35Ethylene signaling modulation

Q & A

Basic: What are the standard protocols for synthesizing Fmoc-1-amino-1-cycloheptanecarboxylic acid using solid-phase peptide synthesis (SPPS)?

Answer:
Fmoc-protected amino acids like this compound are typically synthesized via Fmoc SPPS. The process involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF (repeated twice for 3–5 minutes each) .
  • Coupling : Activation of the carboxylic acid group with reagents like PyBOP/HOBt (benzotriazole-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate and hydroxybenzotriazole) in DMF, followed by reaction with the resin-bound peptide chain. A 2–4x molar excess of the amino acid is recommended to overcome steric hindrance from the cycloheptane ring .
  • Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve side-chain integrity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical methods include:

  • HPLC : Purity ≥99% is achievable, as validated for similar Fmoc-amino acids using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) against theoretical values (e.g., C₂₃H₂₅NO₄, ~379.4 g/mol) .
  • 1H NMR : Verify structural integrity by comparing peaks to reference spectra (e.g., aromatic Fmoc protons at 7.3–7.8 ppm and cycloheptane protons at 1.5–2.5 ppm) .

Basic: What are the recommended storage conditions and solubility profiles for this compound?

Answer:

  • Storage : Store at 0–8°C in a tightly sealed container to prevent moisture absorption and degradation. Avoid exposure to strong oxidizing agents .
  • Solubility : Soluble in polar aprotic solvents like DMF and DCM (e.g., 0.3 g dissolves in 2 mL DMF), but insoluble in water .

Advanced: How can researchers optimize coupling efficiency when incorporating this amino acid into peptide sequences with steric hindrance?

Answer:
The cycloheptane ring introduces steric challenges. Strategies include:

  • Extended Coupling Times : 2–4 hours vs. standard 1 hour .
  • Double Coupling : Repeat the coupling step to ensure complete reaction .
  • Pre-activation : Pre-mix the amino acid with PyBOP/HOBt for 5–10 minutes before adding to the resin .
  • Microwave-Assisted Synthesis : Enhances reaction kinetics for bulky residues .

Advanced: What analytical techniques are critical for resolving discrepancies in NMR data for conformationally constrained amino acids like this?

Answer:
Conformational rigidity from the cycloheptane ring can complicate NMR interpretation. Use:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals and assign carbons .
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) by analyzing shifts at 25°C vs. 40°C .
  • X-ray Crystallography : For definitive structural confirmation, though crystallization may require co-crystallizing agents .

Advanced: What strategies mitigate racemization risks during the synthesis of peptides containing this cycloheptane-derived amino acid?

Answer:
Racemization is minimized by:

  • Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed racemization .
  • Additives : Use 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt for improved coupling efficiency and reduced racemization .
  • Chiral HPLC Monitoring : Track enantiomeric purity during synthesis using chiral columns (e.g., Chirobiotic T) .

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